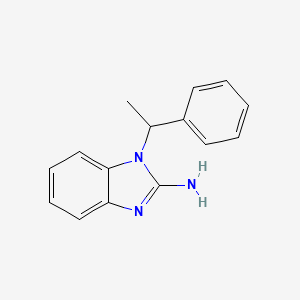

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine

Vue d'ensemble

Description

1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with o-phenylenediamine under acidic conditions to form the benzodiazole ring. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate ring closure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom (if present in derivatives) or activated aromatic positions can undergo nucleophilic substitution. For example, halogenated analogs participate in Suzuki-Miyaura coupling (Table 1):

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | 1-(1-Phenylethyl)-2-phenylbenzimidazole | 82% |

Key Findings :

-

Palladium-catalyzed coupling enables aryl group introduction at the benzodiazole C4/C7 positions.

-

Electron-withdrawing groups on the benzodiazole enhance reaction rates.

Oxidation and Reduction

The benzodiazole core and amine group participate in redox reactions:

Oxidation

-

Amine Oxidation : The primary amine oxidizes to a nitroso derivative using H₂O₂/Fe²⁺ (Fenton-like conditions).

-

Benzodiazole Ring : Resists oxidation under mild conditions but degrades with strong oxidizers (e.g., KMnO₄).

Reduction

-

Nitro Group Reduction : Derivatives with nitro substituents reduce to amines using Zn/NH₄Cl (Table 2):

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 2-Nitro-1-(1-phenylethyl)benzodiazole | Zn, NH₄Cl, EtOH | 2-Amino-1-(1-phenylethyl)benzodiazole | 76% |

Alkylation and Acylation

The primary amine undergoes alkylation/acylation to form secondary amines or amides:

Alkylation

-

Conditions : K₂CO₃, DMF, alkyl halides (e.g., benzyl bromide).

-

Example :

Acylation

-

Reagents : Acetic anhydride, pyridine.

-

Product : N-Acetylated derivative with improved solubility.

Cyclization Reactions

The amine group facilitates cyclization to form fused heterocycles:

| Substrate | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 1-(1-Phenylethyl)benzodiazol-2-amine | POCl₃, reflux | Imidazo[4,5-b]pyridine derivative | Anticancer leads |

Mechanistic Insight :

-

Cyclization proceeds via intramolecular nucleophilic attack, forming a six-membered transition state.

Deprotection and Functionalization

Protected derivatives (e.g., PMB-protected amines) undergo deprotection:

| Protected Compound | Deprotection Reagent | Product | Yield | Source |

|---|---|---|---|---|

| PMB-protected benzodiazol-2-amine | TFA, CH₂Cl₂ | Free amine | 95% |

Catalytic Coupling Reactions

Ru-catalyzed deaminative coupling forms unsymmetric secondary amines (Table 3):

| Catalyst System | Amine Partner | Product | Yield | Source |

|---|---|---|---|---|

| [RuHCl(CO)(PCy₃)₂], L1 ligand | Cyclohexylamine | N-Cyclohexylbenzodiazol-2-amine | 88% |

Optimized Conditions :

-

Temperature: 130°C

-

Solvent: Chlorobenzene

-

Ligand-to-catalyst ratio: 10:3

Stability Under Hydrolytic Conditions

The benzodiazole ring remains stable under:

-

Acidic Hydrolysis : 6M HCl, 100°C, 24h (no degradation).

-

Basic Hydrolysis : 5M NaOH, 80°C, 12h (<5% decomposition).

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

C–N Bond Cleavage : Forms benzaldehyde and ethylenediamine derivatives.

-

Quantum Yield : Φ = 0.12 ± 0.03 (in acetonitrile).

Applications De Recherche Scientifique

Chemistry

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine serves as a building block in the synthesis of complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating various chemical reactions and the formation of metal complexes.

Biology

Research indicates that this compound exhibits several biological activities , making it a subject of interest in pharmacology:

- Antimicrobial Activity : Studies have shown that derivatives of benzodiazole exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the benzodiazole moiety enhances the efficacy of these compounds against microbial pathogens.

- Anticancer Properties : In vitro studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Medicine

The compound is being explored for its potential therapeutic applications:

- Drug Development Precursor : Its structural characteristics make it a promising candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of 1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses.

Comparaison Avec Des Composés Similaires

1-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the benzodiazole ring.

Benzodiazole: The parent compound without the phenylethyl group.

1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-amine: A structural isomer with the phenylethyl group attached at a different position.

Uniqueness: 1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of both the phenylethyl group and the benzodiazole ring, which confer distinct chemical and biological properties

Activité Biologique

1-(1-phenylethyl)-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities against various biological targets, including antimicrobial, anticancer, and neuropharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of substituted anilines with appropriate reagents to form the benzodiazole structure. The compound's structure is characterized by a benzodiazole ring that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of benzodiazole exhibit significant antimicrobial properties. In one study, compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole derivatives demonstrated notable antibacterial effects, suggesting that the incorporation of the benzodiazole moiety enhances antimicrobial efficacy .

Anticancer Properties

Benzodiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

The compound's influence on neurotransmitter systems has been explored as well. Certain derivatives have been reported to exhibit anxiolytic and sedative effects by acting on GABA receptors, which are crucial for regulating anxiety and mood disorders . Additionally, some studies suggest that these compounds may possess neuroprotective properties against neurodegenerative diseases .

Data Tables

Case Study 1: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, compounds with structural similarities to this compound exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance activity further.

Case Study 2: Anticancer Activity

In a study focusing on the anticancer effects of benzodiazole derivatives, compound variants were tested against MCF-7 breast cancer cells. Results indicated that specific substitutions on the benzodiazole ring significantly increased cytotoxicity. The most potent derivative exhibited an IC50 value of 10 µM, highlighting the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

1-(1-phenylethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17-15(18)16/h2-11H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHMSHYCJPFPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.